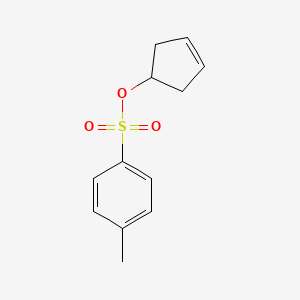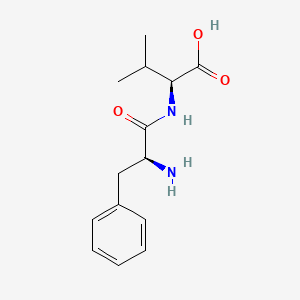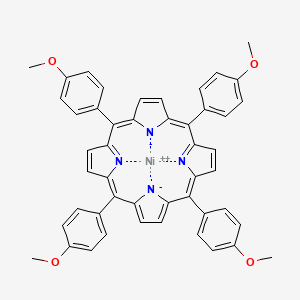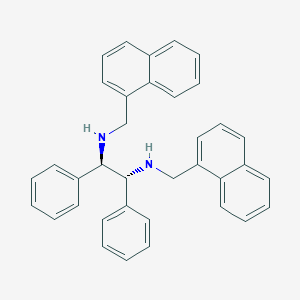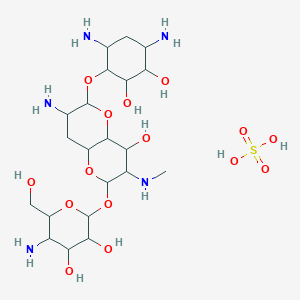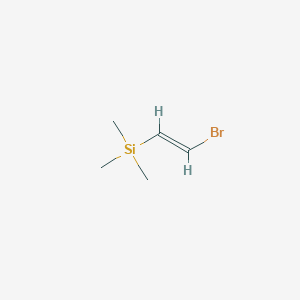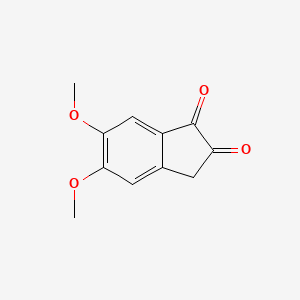![molecular formula C17H37NO3 B3068333 1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine CAS No. 39423-51-3](/img/structure/B3068333.png)
1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine
Descripción general
Descripción
“1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine” is also known as TMPTE and is used in the synthesis of azidated trimethylolpropane triglycidyl ether for the preparation of polyether polyol based hyperbranched polyurethanes . It can be coated on polycarbonated chips for improving chemical resistance from different organic solvents .
Synthesis Analysis
TMPTE is used in the synthesis of azidated trimethylolpropane triglycidyl ether for the preparation of polyether polyol based hyperbranched polyurethanes . It can also be cross-linked with poly (4-venylphenol) (PVP) for the preparation of organic field effect transistors (OFETs) .Molecular Structure Analysis
The molecular formula of “1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine” is C17H37NO3 . The InChI string is InChI=1S/C17H37NO3/c1-7-17(11-19-8-14(2)3,12-20-9-15(4)5)13-21-10-16(6)18/h14-16H,7-13,18H2,1-6H3 .Physical And Chemical Properties Analysis
The boiling point of “1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine” is 158 °C/17 mmHg (lit.) . Its density is 0.981 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.461 (lit.) .Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification
Research on compounds structurally related to 1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine often targets the development of new materials with specific properties. For instance, studies on the synthesis of unsaturated fulfides from related precursors emphasize the importance of such compounds in creating biocides and intermediates for organic synthesis (Baeva et al., 2007). This indicates potential applications in developing novel materials with enhanced chemical and physical properties for industrial use.
Drug Delivery Systems
The compound's structural characteristics suggest potential applications in the design of drug delivery systems. Research on amphoteric linear poly(amido-amine)s demonstrates the relevance of structurally similar compounds in creating endosomolytic polymers, which correlate physicochemical properties with biological activity (Ferruti et al., 2000). These findings underscore the importance of chemical synthesis in developing non-toxic, efficient delivery systems for therapeutic agents.
Environmental Bioremediation
Compounds similar to 1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine have been investigated for their role in environmental bioremediation, particularly in the degradation of persistent pollutants. A study on the biodegradation of Bisphenol A using a laccase hosted in reverse micelles highlights the potential for employing related compounds in enhancing the biodegradability of environmental pollutants (Chhaya & Gupte, 2013). This suggests possible applications in developing more efficient and environmentally friendly methods for pollutant degradation.
Propiedades
IUPAC Name |
1-[2,2-bis(2-methylpropoxymethyl)butoxy]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO3/c1-7-17(11-19-8-14(2)3,12-20-9-15(4)5)13-21-10-16(6)18/h14-16H,7-13,18H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYMBUMLIMKZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC(C)C)(COCC(C)C)COCC(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid with an odor like amines; [BASF MSDS] | |
| Record name | Trimethylolpropane poly(oxypropylene)triamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11705 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.2 [mmHg] | |
| Record name | Trimethylolpropane poly(oxypropylene)triamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11705 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
CID 154824843 | |
CAS RN |
39423-51-3 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-(2-aminomethylethoxy)-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propylidynetrimethanol, propoxylated, reaction products with ammonia | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



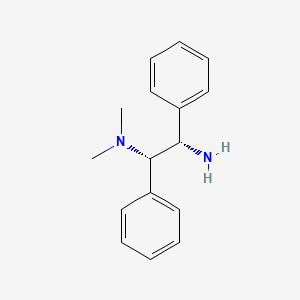

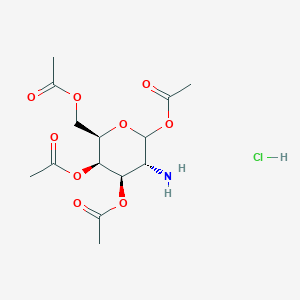

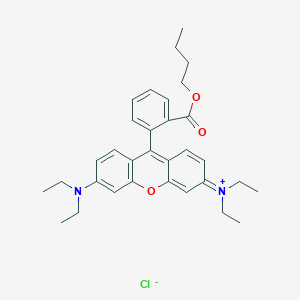

![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)
